molecular formula C10H11NO3 B2960072 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2567503-54-0

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2960072
CAS No.: 2567503-54-0
M. Wt: 193.202
InChI Key: HNJRKUNPLQUTEA-UHFFFAOYSA-N
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Description

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a chemical compound with the CAS Number: 2567503-54-0 . It has a molecular weight of 193.2 . It is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves aprotic double Michael addition . For instance, the synthesis of 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid involves the reaction of 3-methyl-2-cyclohexen-1-one with methyl (E)-crotonate . The ester is then hydrolyzed to yield the carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14) . This indicates the presence of a cyano group (-CN), a carboxylic acid group (-COOH), and a bicyclic octane ring in the molecule.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research on bicyclic compounds similar to "2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid" demonstrates their versatility in organic synthesis. For instance, base-induced solvolyses of bicyclic α,α′-dichloro ketones have been studied, showing mechanisms that include enolization/ionization, leading to various bicyclic α-oxo-acetals. These processes highlight the potential of bicyclic compounds in synthesizing complex organic molecules through rearrangements and solvolysis reactions (Föhlisch et al., 2001).

Material Science Applications

Bicyclic compounds have been explored for their properties in material science, particularly in the development of liquid crystal materials. For example, laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates have been synthesized, showing significant potential in creating low melting esters with large nematic ranges, which are crucial for electrooptical applications (Gray & Kelly, 1981).

Molecular Structure Analysis

The study of the molecular structure of bicyclic compounds related to "this compound" has provided valuable insights into their conformation and potential applications. For instance, the conformationally restricted nonchiral pipecolic acid analogues have been synthesized, showcasing practical approaches to obtaining bicyclic compounds with specific structural features. These compounds have applications ranging from chiral auxiliary in asymmetric syntheses to the exploration of their biological activity (Radchenko et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJRKUNPLQUTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1CC2=O)(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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